molecular formula C25H16N2O3S B5181926 N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide

N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide

Cat. No.: B5181926
M. Wt: 424.5 g/mol
InChI Key: NWNUSWQMLYVTQX-UHFFFAOYSA-N
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Description

N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide is a complex organic compound that belongs to the class of anthracenedione derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.

Preparation Methods

The synthesis of N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9,10-anthracenedione with quinoline derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell division. This property makes it a potential candidate for anticancer therapy. Additionally, the compound can interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide can be compared with other anthracenedione derivatives, such as:

This compound stands out due to its unique quinoline moiety, which imparts distinct biological and chemical properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O3S/c28-22(14-31-21-9-3-5-15-6-4-12-26-23(15)21)27-16-10-11-19-20(13-16)25(30)18-8-2-1-7-17(18)24(19)29/h1-13H,14H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNUSWQMLYVTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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